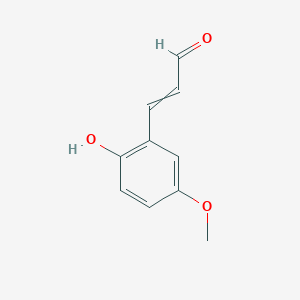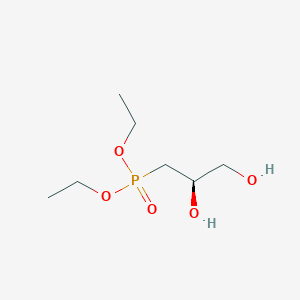
Bis(2-bromopropyl) (2-bromopropyl)phosphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(2-bromopropyl) (2-bromopropyl)phosphonate is an organophosphorus compound characterized by the presence of bromine and phosphonate groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of bis(2-bromopropyl) (2-bromopropyl)phosphonate typically involves the reaction of phosphorus trichloride with 2-bromopropanol in the presence of a base. The reaction proceeds through the formation of an intermediate, which is then further reacted to yield the final product. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. These methods are optimized for high yield and purity, often employing advanced techniques such as microwave-assisted synthesis to reduce reaction times and improve efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
Bis(2-bromopropyl) (2-bromopropyl)phosphonate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols.
Oxidation and Reduction Reactions: The phosphonate group can undergo oxidation to form phosphates or reduction to form phosphites.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield phosphonic acid derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include bases (e.g., sodium hydroxide), acids (e.g., hydrochloric acid), and nucleophiles (e.g., amines, thiols). Reaction conditions vary depending on the desired transformation, with temperatures ranging from ambient to elevated and solvents such as water, alcohols, or organic solvents being employed .
Major Products Formed
The major products formed from these reactions include substituted phosphonates, phosphates, and phosphites, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
Bis(2-bromopropyl) (2-bromopropyl)phosphonate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of various phosphonate derivatives.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of flame retardants, plasticizers, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of bis(2-bromopropyl) (2-bromopropyl)phosphonate involves its interaction with molecular targets such as enzymes and proteins. The compound can inhibit enzyme activity by binding to the active site or by modifying key amino acid residues. This interaction can disrupt normal biochemical pathways, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to bis(2-bromopropyl) (2-bromopropyl)phosphonate include:
Bis(2,2,2-trifluoroethyl)phosphonate: Known for its use in the synthesis of H-phosphonates.
(3-bromopropyl)phosphonic acid: Another bromine-containing phosphonate with different applications.
Uniqueness
Its ability to undergo various chemical transformations and interact with biological molecules makes it a versatile compound in scientific research and industrial applications .
Propriétés
Numéro CAS |
24356-31-8 |
|---|---|
Formule moléculaire |
C9H18Br3O3P |
Poids moléculaire |
444.92 g/mol |
Nom IUPAC |
2-bromo-1-[2-bromopropoxy(2-bromopropyl)phosphoryl]oxypropane |
InChI |
InChI=1S/C9H18Br3O3P/c1-7(10)4-14-16(13,6-9(3)12)15-5-8(2)11/h7-9H,4-6H2,1-3H3 |
Clé InChI |
DJEGRCLVURAABM-UHFFFAOYSA-N |
SMILES canonique |
CC(COP(=O)(CC(C)Br)OCC(C)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5,7-Diphenyl-6H-cyclohepta[c]thiophen-6-one](/img/structure/B14696963.png)
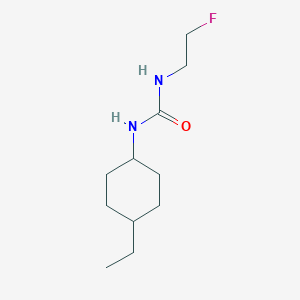
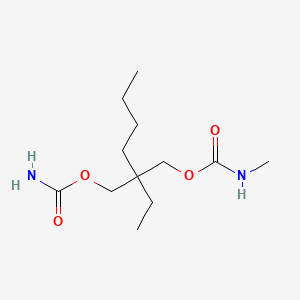

![[[1,1'-Bi(cyclopentane)]-3-yl]acetic acid](/img/structure/B14697004.png)
![2H-Indol-2-one, 1,3-dihydro-3-[(3-methoxyphenyl)imino]-](/img/structure/B14697012.png)

![N-[(2-Nitrophenyl)sulfanyl]methanamine](/img/structure/B14697021.png)
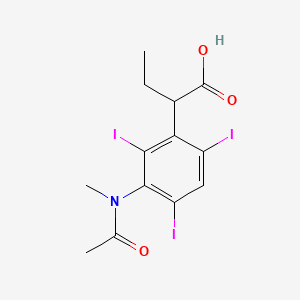
![N-[(Dibutylphosphoryl)methyl]-N-ethylethanamine](/img/structure/B14697036.png)

